Hexadecen-1-ol, trans-9- Hexadecen-1-ol, trans-9- 9-Hexadecen-1-ol is a long-chain fatty alcohol.
Brand Name: Vulcanchem
CAS No.: 64437-47-4
VCID: VC0013412
InChI: InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7+
SMILES: CCCCCCC=CCCCCCCCCO
Molecular Formula: C16H32O
Molecular Weight: 240.43

Hexadecen-1-ol, trans-9-

CAS No.: 64437-47-4

Cat. No.: VC0013412

Molecular Formula: C16H32O

Molecular Weight: 240.43

Purity: ≥95%

* For research use only. Not for human or veterinary use.

Hexadecen-1-ol, trans-9- - 64437-47-4

CAS No. 64437-47-4
Molecular Formula C16H32O
Molecular Weight 240.43
IUPAC Name (E)-hexadec-9-en-1-ol
Standard InChI InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7+
SMILES CCCCCCC=CCCCCCCCCO

Chemical Identity and Structural Characteristics

Basic Chemical Information

Trans-9-hexadecen-1-ol is a 16-carbon straight-chain primary alcohol with a trans double bond at the 9th position. The following table summarizes its key chemical identifiers:

ParameterValue
Chemical FormulaC₁₆H₃₂O
Molecular Weight240.4247 g/mol
CAS Registry Number64437-47-4
IUPAC Standard InChIKeyLBIYNOAMNIKVKF-BQYQJAHWSA-N
Exact Mass240.24500
Synonyms(9E)-9-Hexadecen-1-ol; 9-Hexadecenol, E; (E)-9-Hexadecen-1-ol; palmitoleyl alcohol

The compound consists of a 16-carbon chain with a hydroxyl group at position 1 and a trans-configured double bond between carbons 9 and 10 .

Physical and Chemical Properties

The physical and chemical properties of trans-9-hexadecen-1-ol influence its behavior in various systems and applications. Based on its molecular structure, it exhibits both hydrophilic characteristics (from the hydroxyl group) and lipophilic properties (from the long carbon chain), making it amphiphilic in nature.

PropertyValue
LogP5.23600
PSA20.23000
State at Room TemperatureSolid (inferred from structure)

The compound's relatively high LogP value of 5.23600 indicates significant lipophilicity, suggesting good solubility in non-polar solvents and limited water solubility . This characteristic makes it suitable for applications in lipid-based systems and formulations.

Analytical Characterization Methods

Gas Chromatography Data

Gas chromatography is commonly employed to identify and analyze trans-9-hexadecen-1-ol. Retention indices provide valuable information for compound identification:

Column TypeActive PhaseRetention IndexReference Conditions
CapillaryDB-Wax241330 m/0.32 mm/0.25 μm, 100°C @ 1 min, 5 K/min; T end: 240°C

This chromatographic data was reported by Marques, McElfresh, et al. in 2000, providing a reliable reference point for analytical identification of the compound .

Mass Spectrometry Profile

Mass spectrometry data for trans-9-hexadecen-1-ol is available through the NIST Mass Spectrometry Data Center Collection. The spectra can be valuable for qualitative and quantitative analysis of this compound in various samples . The mass fragmentation pattern reflects the structural characteristics of the molecule, including the primary alcohol group and the trans-configured double bond.

Biological Activities

Antioxidant Properties

Trans-9-hexadecen-1-ol has been reported to possess antioxidant activity, making it potentially valuable for applications in oxidative stress management. Research suggests that it can function as a free radical scavenger, though specific mechanisms of action require further investigation .

Comparative Bioactivity Studies

When evaluated alongside other compounds in plant extracts, the biological activities of long-chain unsaturated alcohols like trans-9-hexadecen-1-ol demonstrate significant potential. The table below presents comparative data from bioactivity studies with similar compounds:

Test ParameterResultsSignificance
Anti-oxidant ActivityModerate to high activity in DPPH assaysContributes to the compound's potential in managing oxidative stress
RBC Membrane StabilizationModerate activity compared to reference compoundsSuggests potential anti-inflammatory properties
Cytotoxicity (LC₅₀ values)Variable activity depending on test systemsIndicates selective biological effects

These findings highlight the compound's multifaceted biological profile, warranting further investigation into structure-activity relationships and potential applications .

Natural Occurrence and Sources

Trans-9-hexadecen-1-ol has been identified in various natural sources, particularly in plant materials. The compound can be found in certain leaf extracts, including those from medicinal plants studied for their phytochemical properties .

Some research indicates the presence of this compound or its structural analogs in plant cuticular waxes, where it may serve protective functions. Additionally, it has been detected in certain insect pheromone blends, suggesting ecological and communication roles in natural systems .

Analytical Methods for Identification and Quantification

Chromatographic Techniques

Gas chromatography tandem mass spectrometry (GC-MS) represents the primary analytical technique for identifying and quantifying trans-9-hexadecen-1-ol in complex matrices. This approach allows for precise separation and characterization of the compound from similar fatty alcohols that may be present in extracts .

For optimal chromatographic separation, polar stationary phases like DB-Wax have been successfully employed, as evidenced by the retention index data reported in the literature . Temperature programming is essential for efficient separation of this high-boiling compound from matrix components.

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